molecular formula C17H16N2O3S B3122894 N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-17-2

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No.: B3122894
CAS No.: 303988-17-2
M. Wt: 328.4 g/mol
InChI Key: AQCPBCOFNSIREQ-UHFFFAOYSA-N
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Description

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a compound with the molecular formula C17H16N2O3S It is known for its unique structural features, which include an allyl group, a nitro group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-[(4-methylphenyl)sulfanyl]-3-aminobenzenecarboxamide: Similar structure but with an amine group instead of a nitro group.

    N-allyl-4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxamide: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3-nitro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-10-18-17(20)13-6-9-16(15(11-13)19(21)22)23-14-7-4-12(2)5-8-14/h3-9,11H,1,10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCPBCOFNSIREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195556
Record name 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303988-17-2
Record name 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303988-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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